

## Application of AB-CHMINACA M5A in forensic toxicology casework

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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## Application Notes: AB-CHMINACA M5A in Forensic Toxicology

#### Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been prevalent on the new psychoactive substances (NPS) market.[1][2] Like many SCRAs, it mimics the psychoactive effects of Δ9-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors CB1 and CB2.[1] Due to its high potency and association with severe adverse health effects, including neuropsychiatric symptoms and fatalities, its detection in forensic toxicology casework is of critical importance.[3][4][5]

AB-CHMINACA is subject to rapid and extensive metabolism in the human body, making the parent compound often undetectable in biological samples, especially after a short detection window.[1][6] Consequently, forensic toxicological analysis must target its more stable and abundant metabolites to confirm exposure.

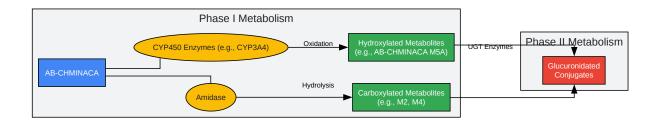
#### Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA primarily occurs in two phases. Phase I metabolism involves structural modifications, mainly through oxidation and hydrolysis, while Phase II involves conjugation to enhance water solubility for excretion.



- Phase I Metabolism: This phase is predominantly carried out by Cytochrome P450 (CYP)
  enzymes, with CYP3A4 being a major contributor to oxidative metabolism.[6] This results in
  the formation of numerous mono-hydroxylated and di-hydroxylated metabolites on the
  cyclohexyl ring. Amidase enzymes also play a role by hydrolyzing the terminal amide group
  to a carboxylic acid.[2][6]
- Key Metabolites: In vitro studies using human liver microsomes have identified over two
  dozen metabolites.[6] The most forensically relevant metabolites include hydroxylated forms
  and carboxylated forms. AB-CHMINACA M5A is a mono-hydroxylated metabolite. Other
  significant metabolites include AB-CHMINACA M2 and M4 (carboxylated metabolites).[1][2]
- Phase II Metabolism: Phase I metabolites can undergo further conjugation, primarily glucuronidation, to form more polar compounds that are easily excreted in urine.

The detection of specific metabolites like M2 and M4 can be crucial for ruling out passive contamination when analyzing hair samples.[2]



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Caption: Metabolic pathway of AB-CHMINACA.

### **Analytical Methodologies**

The analysis of AB-CHMINACA and its metabolites in biological matrices is predominantly performed using chromatography coupled with mass spectrometry.[1]

Biological Matrices:



- Blood/Serum: Useful for determining recent use and impairment, but subject to short detection windows.[1][7] Concentrations can be very low (sub-ng/mL).[8]
- Urine: The preferred matrix for detecting metabolites due to their higher concentrations and longer detection window compared to the parent drug in blood.[7]
- Hair: Ideal for demonstrating chronic or retrospective use over a longer period (weeks to months).[1][2] Both parent drug and metabolites can be detected.
- Oral Fluid: Offers non-invasive collection and can detect recent use, but detection windows are short.[1]
- Extraction Techniques: Sample preparation is crucial to remove matrix interferences.
   Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1]
- Instrumentation:
  - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the selective and sensitive quantification of AB-CHMINACA and its metabolites.[1][3][7]
  - High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Quadrupole Time-of-Flight) are valuable for non-targeted screening, allowing for the retrospective identification of new metabolites and emerging synthetic cannabinoids.[1][7][9]

### **Quantitative Data**

The following tables summarize analytical parameters and concentrations of AB-CHMINACA and its metabolites reported in forensic casework.

Table 1: Analytical Method Parameters for AB-CHMINACA Metabolites in Hair



Analyte	Limit of Detection (LOD) (pg/mg)	Limit of Quantificati on (LOQ) (pg/mg)	Matrix	Analytical Method	Reference
AB- CHMINACA M5A	10	50	Hair	LC-MS/MS	[2]
AB- CHMINACA M2	2	5	Hair	LC-MS/MS	[2]
AB- CHMINACA M4	2	5	Hair	LC-MS/MS	[2]

| AB-CHMINACA | 2 | 5 | Hair | LC-MS/MS |[2] |

Data extracted from a single validation study; values may vary between laboratories.

Table 2: Reported Concentrations of AB-CHMINACA in Forensic Cases

Analyte	Concentration	Biological Matrix	Case Type	Reference
AB- CHMINACA	0.5 ng/mL	Blood	Post-mortem	[8]
AB-CHMINACA	~4.1 ng/mL (extrapolated)	Femoral Blood	Fatality	[4][5]
AB-CHMINACA	>20% above highest calibrator	Hair	Suspected User	[1]
AB-CHMINACA M2	Detected (conc. not specified)	Hair	Suspected User	[2]

| AB-CHMINACA M4 | Detected (conc. not specified) | Hair | Suspected User |[2] |

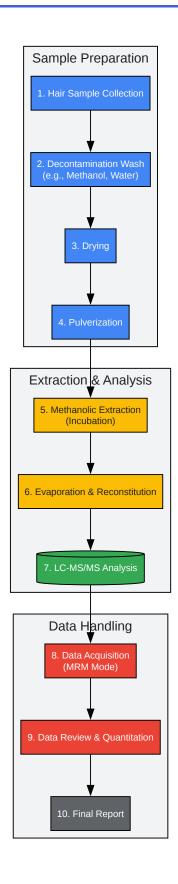


Note: In a study of 37 authentic hair samples from suspected users, AB-CHMINACA M5A was not detected, while the parent drug and metabolites M2 and M4 were found.[2]

# Protocol: Quantification of AB-CHMINACA M5A in Hair by LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of AB-CHMINACA and its metabolites from human hair.





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Caption: General workflow for hair analysis.



#### 1. Materials and Reagents

- Certified reference materials for AB-CHMINACA, AB-CHMINACA M5A, and other relevant metabolites.
- Internal standard (e.g., deuterated analog).
- LC-MS grade methanol, water, and acetonitrile.
- · Formic acid.
- Blank human hair.
- 2. Sample Preparation
- Collect approximately 20-50 mg of hair.
- Decontaminate the hair sample by washing sequentially with methanol and distilled water to remove external contaminants.[1]
- Dry the hair sample thoroughly at room temperature or under a gentle stream of nitrogen.
- Cut the hair into small segments (1-2 mm) or pulverize using a ball mill.[1]
- 3. Extraction
- To the prepared hair sample, add an internal standard solution and 2 mL of methanol.[1]
- Incubate the sample, for example, at 38°C for several hours or overnight to facilitate extraction.[1]
- Centrifuge the sample and transfer the methanol supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[1]
- Reconstitute the dried extract in a suitable mobile phase (e.g., 100  $\mu$ L of 50:50 methanol:water) for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis



- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 analytical column suitable for separating NPS.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Monitor the analytes using Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for each analyte for confirmation and quantification.
- 5. Calibration and Quality Control
- Prepare a calibration curve by spiking blank hair extract with known concentrations of the target analytes.
- Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the case samples to ensure the accuracy and precision of the method.[2] For AB-CHMINACA M5A, QC levels could be 200, 1000, and 5000 pg/mg.[2]
- 6. Data Analysis
- Integrate the peak areas for each analyte and the internal standard.
- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard)
  against the concentration.
- Quantify the concentration of AB-CHMINACA M5A and other metabolites in the case samples by interpolating their peak area ratios from the calibration curve.

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